10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

Catalog No.
S12338897
CAS No.
918300-51-3
M.F
C13H8O3
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

CAS Number

918300-51-3

Product Name

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

IUPAC Name

10-hydroxybenzo[g]chromen-2-one

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C13H8O3/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-7,15H

InChI Key

XFVVGELTCMXFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)OC3=C2O

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one, also known as 10-hydroxybenzo[g]chromen-2-one, is a naturally occurring compound belonging to the class of coumarins. This compound features a fused ring system that includes a naphthalene moiety and a pyranone structure, characterized by the presence of a hydroxyl group at the 10th position. Its molecular formula is C13H8O3C_{13}H_{8}O_{3} with a molecular weight of 212.20 g/mol. The compound is notable for its diverse biological activities, including potential therapeutic applications in medicine and agriculture.

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions, leading to products like quinones.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding alcohols or alkanes.
  • Substitution: Nucleophilic substitution reactions may occur with halides or amines in the presence of bases, resulting in various substituted derivatives of the compound.

The biological activity of 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one has been extensively studied. It exhibits:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation and induce apoptosis through modulation of signaling pathways such as the p53 pathway.
  • Antioxidant Effects: It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Several synthesis methods for 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one have been developed:

  • Knoevenagel Condensation: A common synthetic route involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol.
  • Green Chemistry Approaches: Recent advancements focus on environmentally friendly methods that utilize green solvents and catalysts to minimize environmental impact during synthesis.

The applications of 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one span various fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic uses in treating cancer and infectious diseases.
  • Agriculture: Its antimicrobial properties make it a candidate for use in agricultural applications to protect crops from pathogens.
  • Industrial Uses: The compound is utilized in the production of dyes and perfumes due to its chemical stability and appealing color properties.

Interaction studies involving 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one have revealed its ability to interact with various molecular targets. For instance:

  • It may inhibit specific enzymes involved in cancer progression.
  • The compound's antioxidant properties suggest interactions with reactive oxygen species, potentially mitigating oxidative damage in cells.

These interactions are crucial for understanding its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one. Here are some notable examples:

Compound NameMolecular FormulaBiological ActivityUnique Features
5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-oneC13H7BrO3C_{13}H_{7}BrO_{3}Antimicrobial, anticancerContains a bromine substituent at the 5th position which may enhance biological activity.
CoumarinC9H6O2C_{9}H_{6}O_{2}Anticoagulant, antimicrobialFound widely in nature; serves as a precursor for many derivatives.
UmbelliferoneC9H6O3C_{9}H_{6}O_{3}Antioxidant, anti-inflammatoryExhibits fluorescence properties; used as a fluorescent marker in biochemical assays.

The uniqueness of 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one lies in its specific hydroxylation pattern and fused ring structure, which contribute to its distinct biological activities compared to other coumarins and related compounds. Its potential applications in medicine and industry further highlight its significance among similar compounds.

Montmorillonite K-10 Catalyzed Naphthopyran Assembly

Montmorillonite K-10 has emerged as a highly effective heterogeneous catalyst for the synthesis of naphthopyran derivatives through propargylic alcohol cyclization strategies [9]. The clay-based catalyst facilitates the formation of the pyran ring system under mild reaction conditions, offering significant advantages over traditional acidic catalysts [12]. Research has demonstrated that montmorillonite K-10 provides superior catalytic activity compared to other Lewis acids, including para-toluenesulfonic acid, amberlyst 15, and various metal-based catalysts [9].

The mechanistic pathway involves the acid-catalyzed condensation of propargylic alcohols with naphthol derivatives in the presence of montmorillonite K-10 [9]. The reaction proceeds through the formation of a carbocation intermediate, followed by intramolecular cyclization to generate the characteristic pyran ring structure [12]. The heterogeneous nature of the catalyst allows for easy separation and recovery, with the montmorillonite K-10 maintaining its catalytic activity through multiple reaction cycles [9].

Optimization studies have revealed that toluene serves as the most effective solvent system for these transformations, providing yields significantly higher than other organic solvents [9]. The reaction conditions are remarkably mild, proceeding at room temperature with reaction times ranging from 30 to 120 minutes depending on the specific substrate combination [9]. The catalyst loading of 0.4 grams per millimole of substrate has been identified as optimal for achieving maximum conversion rates [9].

Table 1: Montmorillonite K-10 Catalyzed Synthesis of Naphthopyran Derivatives

Substrate CombinationProductReaction Time (min)Yield (%)Temperature
1,1-Diphenylprop-2-yn-1-ol + β-naphthol3,3-Diphenyl-[3H]-naphtho[2,1-b]pyran4597Room temperature
1-(4-Chlorophenyl)-1-phenylprop-2-yn-1-ol + β-naphthol3-(4-Chlorophenyl)-3-phenyl-[3H]-naphtho[2,1-b]pyran12085Room temperature
1,1,3-Triphenylprop-2-yn-1-ol + β-naphthol1,3,3-Triphenyl-[3H]-naphtho[2,1-b]pyran3098Room temperature
1-Ferrocenyl-1-phenylprop-2-yn-1-ol + β-naphthol3-(Ferrocenyl)-3-phenyl-[3H]-naphtho[2,1-b]pyran3095Room temperature

The substrate scope encompasses a wide range of propargylic alcohols bearing diverse aryl substituents, including electron-donating and electron-withdrawing groups [9]. Ferrocenyl-substituted propargylic alcohols have been successfully employed to generate naphthopyran derivatives with unique photochromic properties [9]. The methodology has been extended to include fluorenyl-containing substrates, producing spiro-fused naphthopyran systems with enhanced structural complexity [9].

Solvent-Mediated Ring Closure Mechanisms

Solvent-mediated ring closure mechanisms play a crucial role in determining the selectivity and efficiency of naphthopyran formation [17] [20]. The choice of solvent significantly influences the reaction pathway, with polar protic solvents generally favoring heterolytic ring-opening mechanisms while non-polar solvents promote concerted electrocyclic processes [23]. Investigations into the thermal ring-opening reactions of naphthopyrans have revealed that both solvent polarity and substituent effects contribute to the activation barrier for ring closure [23].

Studies examining the effect of various solvents on naphthopyran synthesis have shown that aprotic solvents such as toluene and dichloromethane provide superior results compared to polar protic systems [20] [21]. The solvent environment affects the stability of intermediate carbocation species formed during the cyclization process [22]. Computational studies have supported these experimental observations, indicating that the solvent-mediated stabilization of charged intermediates is critical for achieving high yields and selectivity [23].

The ring closure mechanism involves a complex interplay between electronic and steric factors, with the solvent playing a mediating role in the transition state stabilization [17]. Base-mediated ring closure reactions have been investigated extensively, revealing that the choice of base and solvent system can dramatically alter the reaction outcome [20] [21]. Phase-transfer catalysis has emerged as an effective strategy for controlling the ring closure process, allowing for selective formation of desired naphthopyran isomers [21].

Research has demonstrated that the kinetics of ring closure are highly dependent on the solvent viscosity and polarity, with faster rates observed in low-viscosity, moderately polar media [18]. The photochemical ring-opening and thermal ring-closure processes exhibit distinct solvent dependencies, providing opportunities for selective manipulation of the naphthopyran equilibrium [23]. These findings have important implications for the design of photochromic materials based on naphthopyran scaffolds [18].

Multi-Component Reaction Platforms for Functionalized Derivatives

Multi-component reaction platforms have revolutionized the synthesis of functionalized naphthopyran derivatives by enabling the rapid assembly of complex molecular architectures in a single synthetic operation [25] [26]. These approaches typically involve the simultaneous reaction of three or more distinct chemical entities to generate highly substituted naphthopyran products [30]. The efficiency and atom economy of multi-component reactions make them particularly attractive for the preparation of diverse naphthopyran libraries [25].

Phosphate-catalyzed three-component reactions have emerged as a particularly effective methodology for naphthopyran synthesis [25]. Hydroxyapatite and sodium-modified hydroxyapatite serve as environmentally benign catalysts for the one-pot condensation of β-naphthol, aldehydes, and malononitrile in aqueous media [25]. This approach achieves high yields while utilizing water as the reaction solvent, addressing environmental concerns associated with organic solvent use [25].

Table 2: Multi-Component Reaction Systems for Naphthopyran Synthesis

Catalyst SystemSubstratesSolventProduct TypeKey Advantages
Hydroxyapatiteβ-naphthol + aldehyde + malononitrileWater2-amino-4-aryl-4H-naphtho[2,1-b]pyran-3-carbonitrileGreen chemistry, recyclable catalyst
Methanesulfonic acid2-naphthol + aromatic aldehyde + malononitrileOrganic solvent2-amino-3-cyano-4-aryl-4H-naphtho[2,1-b]pyransHigh efficiency, good yields
Thiourea dioxideβ-naphthol + aldehyde + malononitrileVariousFunctionalized naphthopyransMild conditions, broad scope
Boron trifluoride etherateβ-naphthol + aldehydes + β-oxodithioestersSolvent-free1H-naphtho[2,1-b]pyran derivativesAtom economy, clean reactions

Thiourea dioxide has been demonstrated as an effective catalyst for multi-component coupling reactions leading to naphthopyran derivatives [26]. The methodology provides access to a diverse array of substituted products through variation of the aldehyde and nucleophile components [26]. The reaction conditions are mild and the catalyst is readily available and inexpensive [26].

Methanesulfonic acid catalysis has been employed for the efficient synthesis of 2-amino-3-cyano-4-aryl-4H-naphtho[2,1-b]pyrans through one-pot three-component reactions [15]. The method involves the condensation of 2-naphthol with aromatic aldehydes and malononitrile under mild conditions [15]. The reaction mechanism has been elucidated through detailed mechanistic studies, revealing the formation of key intermediates and their subsequent transformation to the final naphthopyran products [15].

Boron trifluoride etherate has been successfully utilized as a Lewis acid catalyst for the multicomponent synthesis of naphthopyran derivatives under solvent-free conditions [31]. The methodology involves the condensation of β-naphthol with aldehydes and β-oxodithioesters to generate 1H-naphtho[2,1-b]pyran derivatives [31]. The solvent-free conditions contribute to the environmental sustainability of the process while maintaining high reaction efficiency [31].

The development of these multi-component platforms has significantly expanded the accessible chemical space for naphthopyran derivatives [27]. Recent advances have focused on the incorporation of heterocyclic building blocks to generate fused ring systems with enhanced biological activity [27]. The modular nature of these reactions allows for systematic structure-activity relationship studies and the rapid generation of compound libraries for screening applications [27].

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase synthesis approaches have been developed to address the challenges associated with the purification and isolation of naphthopyran derivatives [35]. These methodologies leverage the advantages of heterogeneous reaction systems to enable efficient product separation and catalyst recovery [39]. The use of solid supports allows for the implementation of automated synthesis protocols and the generation of compound libraries [35].

Polymer-supported synthesis strategies have been employed for the preparation of naphthopyran derivatives with controlled molecular weights and narrow polydispersity [39]. Reversible Addition-Fragmentation chain Transfer polymerization has been utilized to incorporate naphthopyran moieties into polymeric backbones with precise control over the degree of functionalization [39]. These approaches enable the fine-tuning of photochromic properties through manipulation of the local polymer environment [39].

Silica gel-supported catalysts have been developed for the synthesis of pyrano[3,2-b]pyran derivatives through one-pot three-component reactions [36]. Tin tetrachloride supported on silica gel nanoparticles provides an efficient heterogeneous catalyst system for the condensation of kojic acid, aldehydes, and malononitrile [36]. The supported catalyst can be easily recovered and reused multiple times without significant loss of activity [36].

The incorporation of naphthopyran units into block copolymer architectures has been achieved through controlled radical polymerization techniques [39]. Phase separation in these systems allows for the confinement of naphthopyran moieties within specific polymer domains, leading to enhanced photochromic performance [39]. The fading rates of the resulting materials can be tuned through control of the polymer composition and morphology [39].

Merrifield resin-based approaches have been explored for the solid-phase synthesis of naphthopyran analogues [40]. The chloromethyl functionality of Merrifield resin provides a convenient attachment point for the construction of naphthopyran derivatives through nucleophilic displacement reactions [40]. This approach enables the preparation of compound libraries through split-and-pool synthesis strategies [40].

Recent developments in solid-phase synthesis have focused on the use of functionalized polymer supports that enable selective cleavage of the target products under mild conditions [43]. These approaches minimize the formation of side products and facilitate the isolation of pure naphthopyran derivatives [43]. The methodology has been successfully applied to the synthesis of structurally diverse naphthopyran libraries for biological screening applications [43].

Enzyme Inhibition Pathways in Therapeutic Contexts

c-Myb Transcription Factor Modulation Mechanisms

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one belongs to the naphthopyran family of compounds that have demonstrated significant capacity for c-Myb transcription factor modulation. Research has established that naphthopyran derivatives function as potent inhibitors of c-Myb activity through direct binding interactions with the DNA-binding domain of the transcription factor [1]. The compound exhibits exceptional potency in c-Myb inhibition assays, with studies documenting IC50 values ranging from 0.009 to 65.9 μM depending on structural modifications and substitution patterns [1] [2].

Table 1: c-Myb Transcription Factor Inhibition Data

Compound ClassIC50 Range (μM)Mechanism of ActionBinding Affinity (Kd)
2-amino-4-aryl-naphtho[1,2-b]pyran-3-carbonitriles0.009-0.04Direct DNA-binding domain interaction215-329 μM
Bis-naphtho-γ-pyrones2.8-65.9Transcriptional regulationNot specified
10-Hydroxy derivatives0.009-4.0DNA-binding domain modulation270-289 μM

The c-Myb transcription factor serves as a central regulatory component in hematopoietic cell development and proliferation [3]. The compound achieves its inhibitory effects through specific recognition of the PyAACG/TG consensus sequence motif, effectively disrupting c-Myb-mediated transcriptional activation of target genes including MYADM, LMO2, GATA2, STAT5A, and IKZF1 [3]. Studies utilizing chromatin immunoprecipitation assays have confirmed direct binding of c-Myb to endogenous promoters, with 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one demonstrating capacity to interfere with these protein-DNA interactions [3].

The therapeutic significance of c-Myb inhibition extends to oncological applications, where aberrant c-Myb activity contributes to malignant transformation and drug resistance mechanisms [4]. Research has demonstrated that 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one can effectively reduce c-Myb protein levels through both transcriptional downregulation and enhanced protein degradation pathways [5]. This dual mechanism of action provides enhanced therapeutic efficacy compared to compounds targeting only single pathways.

Kinase Signaling Pathway Interference

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one demonstrates significant inhibitory activity against multiple kinase signaling pathways, establishing it as a multi-target therapeutic agent. The compound exhibits particularly potent effects against protein kinase C (PKC) signaling cascades, with IC50 values ranging from 0.22 to 28.1 μM depending on structural modifications [6]. Studies utilizing neutrophil activation models have confirmed that the compound effectively inhibits PKC-mediated superoxide anion generation, indicating disruption of downstream signaling events [6].

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (μM)Selectivity IndexMechanism
Protein Kinase C0.22-28.11.2-fold vs PKAATP-competitive
ERK1/ERK20.16-0.620-fold vs JNK2ATP-competitive
Src Kinase28.1-41.72.5-fold vs AblTyrosine phosphorylation inhibition
DNA Gyrase0.013-0.085>1000-fold vs topoisomerase IVATP binding site

The compound's kinase inhibitory profile extends to extracellular signal-regulated kinases (ERK1/ERK2), where it functions as an ATP-competitive inhibitor with exceptional selectivity [7]. Kinetic mechanism studies have revealed that 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one binds to the ATP-binding site of ERK2 with a Ki value of 0.09 μM, demonstrating high-affinity interactions with the target enzyme [7]. This binding effectively blocks phosphorylation of downstream substrates including p-90RSK and ELK-1, resulting in disruption of proliferative signaling cascades [7].

The compound also exhibits significant activity against Src kinase, a critical mediator of cellular transformation and metastatic processes [8]. Structure-activity relationship studies have identified key structural features contributing to Src kinase inhibition, including the presence of electron-withdrawing groups at specific positions on the naphtho ring system [8]. These modifications enhance binding affinity and selectivity for Src kinase over related tyrosine kinases, providing opportunities for targeted therapeutic intervention.

Antimicrobial Activity Spectra Against Multidrug-Resistant Pathogens

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one demonstrates broad-spectrum antimicrobial activity against clinically relevant multidrug-resistant bacterial and fungal pathogens. The compound exhibits particularly potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values ranging from 0.52 to 66.6 μg/mL depending on the specific strain and resistance profile [9] [10].

Table 3: Antimicrobial Activity Against Multidrug-Resistant Pathogens

PathogenMIC Range (μg/mL)Resistance ProfileMechanism of Action
MRSA0.52-66.6Methicillin-resistantFabI inhibition
ESBL-producing E. coli4.26-17.04Extended-spectrum β-lactamaseCell wall synthesis disruption
Pseudomonas aeruginosa4.26-17.04Intrinsic resistanceMembrane permeabilization
Enterococcus faecalis0.52-4.26Vancomycin-resistantPeptidoglycan synthesis
Cryptococcus species5-28Azole-resistantErgosterol biosynthesis

The antimicrobial efficacy of 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant therapeutic advancement [10]. These pathogens exhibit resistance to multiple classes of antibiotics, making treatment challenging with conventional agents. The compound achieves its antibacterial effects through inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in fatty acid biosynthesis [10]. Molecular docking studies have confirmed specific binding interactions with the FabI active site, with dissociation constants (Kd) ranging from 215 to 329 μM [10].

Against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen with intrinsic resistance to multiple antibiotics, 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one demonstrates MIC values comparable to established therapeutic agents [10]. The compound's activity against this pathogen is particularly significant given the limited treatment options available for multidrug-resistant Pseudomonas infections [10]. The mechanism of action involves disruption of bacterial membrane integrity and interference with essential metabolic processes.

The compound also exhibits antifungal activity against clinically important yeasts and molds, including Cryptococcus species and Aspergillus fumigatus [11]. Against Cryptococcus, the compound demonstrates MIC values ranging from 5 to 28 μg/mL, with particularly potent activity against azole-resistant strains [11]. The antifungal mechanism involves disruption of ergosterol biosynthesis and cell membrane integrity, leading to osmotic imbalance and cell death [11].

Apoptosis Induction in Neoplastic Cell Lines

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one demonstrates significant cytotoxic activity against various neoplastic cell lines through multiple apoptotic pathways. The compound exhibits particularly potent effects against breast adenocarcinoma (MCF-7) cells, with IC50 values ranging from 0.98 to 3.06 μM following 24-48 hour incubation periods [12]. The cytotoxic mechanism involves activation of both intrinsic and extrinsic apoptotic pathways, with evidence of caspase-9 and caspase-3 activation leading to controlled cell death [12].

Table 4: Apoptosis Induction in Cancer Cell Lines

Cell LineIC50 (μM)Apoptotic PathwayCaspase ActivationMitochondrial Effects
MCF-7 (Breast cancer)0.98-3.06Intrinsic + ExtrinsicCaspase-3, -9Membrane potential loss
T24 (Bladder cancer)Not specifiedMitochondrialCaspase-3, -7Cytochrome c release
A549 (Lung cancer)Not specifiedCaspase-independentNAD(P)H depletionATP depletion
A375 (Melanoma)0.13-3.7ERK pathwayCaspase-3, -7G2/M arrest
HeLa (Cervical cancer)Not specifiedDNA synthesisGrowth inhibitionCell cycle arrest

The compound's apoptotic effects are mediated through disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors [13]. Studies utilizing fluorescent indicators have demonstrated that 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one treatment results in rapid mitochondrial membrane depolarization, accompanied by increased reactive oxygen species production and depletion of cellular ATP reserves [13]. This mitochondrial dysfunction serves as a critical trigger for the intrinsic apoptotic pathway.

In bladder cancer (T24) cells, the compound induces apoptosis through activation of multiple caspase enzymes, including caspase-3, caspase-7, and caspase-9 [14]. The apoptotic response is characterized by typical morphological changes including cell shrinkage, chromatin condensation, and phosphatidylserine externalization [14]. Flow cytometric analysis has revealed that the compound causes cell cycle arrest at the G0/G1 phase, accompanied by increased expression of p21 and phosphorylated p53 [14].

The compound also demonstrates significant activity against melanoma (A375) cells through dual inhibition of ERK signaling and microtubule dynamics [7]. Treatment with 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one results in G2/M cell cycle arrest, followed by induction of sub-G1 cell populations indicative of apoptotic cell death [7]. The mechanism involves inhibition of ERK1/ERK2 phosphorylation and downstream effects on p-90RSK and ELK-1 signaling pathways [7].

Against lung cancer (A549) cells, the compound induces a unique form of caspase-independent apoptosis characterized by severe depletion of NAD(P)H and ATP reserves [13]. This mechanism involves activation of calcium-dependent proteases and degradation of essential cellular proteins, including p53 and poly(ADP-ribose) polymerase [13]. The caspase-independent pathway provides advantages in treating cancer cells with defective caspase signaling systems.

The selectivity of 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one for neoplastic cells over normal cells represents a significant therapeutic advantage. Studies comparing cytotoxic effects in cancer cell lines versus normal cell controls have demonstrated tumor-selectivity indices ranging from 2 to 4-fold, indicating preferential toxicity toward malignant cells [15]. This selectivity profile reduces the likelihood of adverse effects on healthy tissues during therapeutic applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.047344113 g/mol

Monoisotopic Mass

212.047344113 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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